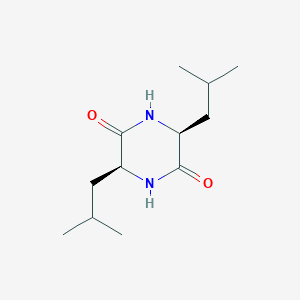

Cyclo(L-leucyl-L-leucyl)

概述

描述

SB202190 是一种吡啶基咪唑化合物,以其作为 p38 促分裂原活化蛋白激酶 (MAPKs) 的选择性抑制剂而闻名。 它被广泛用于科学研究中,以研究 p38 MAPK 途径,该途径参与各种细胞过程,如炎症、细胞分化和凋亡 .

准备方法

合成路线和反应条件: SB202190 可以通过一个多步骤过程合成,该过程涉及 4-氟苯甲醛与 4-羟基苯甲醛反应形成双苄叉中间体。 然后在醋酸铵存在下,该中间体与 4-吡啶甲醛环化以生成 SB202190 .

工业生产方法: SB202190 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用自动化反应器和严格的质量控制措施,以确保高纯度和产量 .

化学反应分析

反应类型: SB202190 主要由于存在吡啶和咪唑环等反应性官能团而发生取代反应。 它也可以参与氢键和 π-π 相互作用 .

常见试剂和条件:

取代反应: 通常涉及胺或硫醇等亲核试剂,在温和条件下进行。

氢键: 在水性或极性溶剂中发生。

π-π 相互作用: 在芳香族溶剂或固态结构中观察到.

科学研究应用

Antimicrobial Properties

1. Antifungal Activity Against Aflatoxins

Cyclo(L-leucyl-L-leucyl) has been studied for its inhibitory effects on aflatoxin production, which is a significant concern due to the carcinogenic nature of aflatoxins produced by fungi such as Aspergillus parasiticus. Research indicates that cyclo(L-leucyl-L-leucyl) can repress the transcription of aflatoxin-related genes, thereby reducing aflatoxin production effectively. The 50% inhibitory concentration was determined to be 0.20 mg/ml, showcasing its potency against fungal growth at higher concentrations .

2. Antibacterial Effects

The compound has demonstrated antibacterial properties against various multidrug-resistant strains. For instance, studies have shown that cyclo(L-leucyl-L-leucyl) can inhibit the growth of bacteria by affecting their cellular processes. In particular, research highlights its effectiveness in inhibiting Lactobacillus plantarum, which is crucial for food safety and preservation .

Therapeutic Potential

1. Diabetes Management

Cyclo(L-leucyl-L-leucyl) exhibits potential in managing conditions like diabetes through its effects on glucose metabolism. Cyclodipeptides have been linked to the inhibition of α-glucosidase activity, which plays a critical role in carbohydrate digestion and glucose absorption . This suggests that cyclo(L-leucyl-L-leucyl) could be explored further for its antidiabetic properties.

2. Cancer Treatment

The compound's ability to affect intracellular ion channels has implications for cancer treatment. It has been observed to induce cell death in various carcinoma cell lines, including cervical (HeLa), esophageal (WHCO3), and breast (MCF-7) cancer cells . This property positions cyclo(L-leucyl-L-leucyl) as a potential candidate for developing novel anticancer therapies.

Biochemical Interactions

1. Cytochrome P450 Interaction

Cyclo(L-leucyl-L-leucyl) has been characterized as a substrate for cytochrome P450 enzymes, specifically CYP134A1 from Bacillus subtilis. This interaction is significant as it highlights the compound's role in biotransformation processes within microorganisms, potentially leading to new pathways for drug metabolism and detoxification .

2. Structural Studies

Nuclear magnetic resonance (NMR) studies have provided insights into the structural dynamics of cyclo(L-leucyl-L-leucyl). Understanding the conformational behavior of this dipeptide in solution can aid in designing more effective derivatives with enhanced biological activity .

作用机制

SB202190 通过选择性抑制 p38 MAP 激酶的活性来发挥作用。它与 p38α 和 p38β 亚型的 ATP 结合口袋结合,阻止其磷酸化和随后的激活。 这种抑制导致参与炎症和凋亡的下游信号通路被抑制 .

类似化合物:

SB203580: 另一种吡啶基咪唑 p38 MAPK 抑制剂,但作用机制略有不同。

SB239063: 与 SB202190 相比,它是一种更有效且更具选择性的 p38 MAPK 抑制剂.

独特性: SB202190 独特地能够在某些细胞类型中诱导自噬泡形成和缺陷的自噬,而其他 p38 MAPK 抑制剂则没有观察到这种效应 . 这使得它成为研究自噬和相关细胞过程的宝贵工具。

相似化合物的比较

SB203580: Another pyridinyl imidazole inhibitor of p38 MAPK, but with a slightly different mechanism of action.

SB239063: A more potent and selective inhibitor of p38 MAPK compared to SB202190.

Uniqueness: SB202190 is unique in its ability to induce autophagic vacuole formation and defective autophagy in certain cell types, an effect not observed with other p38 MAPK inhibitors . This makes it a valuable tool for studying autophagy and related cellular processes.

生物活性

Cyclo(L-leucyl-L-leucyl) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological properties of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

Cyclo(L-leucyl-L-leucyl) is classified as a diketopiperazine, characterized by its cyclic structure formed from two L-leucine residues. Its chemical formula is with a molecular weight of 226.32 g/mol. The compound's structural properties contribute to its stability and bioactivity, making it a subject of interest in pharmacological research .

Inhibition of Bacterial Growth

Research has demonstrated that cyclo(L-leucyl-L-leucyl) exhibits significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In a study conducted by Gowrishankar et al., the minimal inhibitory concentration (MIC) was found to be 256 µg/mL, while the maximum bactericidal concentration (MBC) reached 512 µg/mL. The compound displayed a dose-dependent antibiofilm activity, achieving up to 87% inhibition at sub-MIC levels .

Table 1: Antibacterial Efficacy of Cyclo(L-leucyl-L-leucyl)

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Methicillin-resistant MRSA | 256 | 512 | 85-87 |

| Listeria monocytogenes | 512 | Not reported | Significant reduction |

The antibiofilm activity of cyclo(L-leucyl-L-leucyl) has been attributed to its ability to disrupt extracellular polymeric substances (EPS) synthesis in bacterial cells. This disruption impedes biofilm formation and virulence factor production, which are critical for bacterial pathogenicity .

Antifungal Activity

Cyclo(L-leucyl-L-leucyl) also demonstrates antifungal properties, particularly against Aspergillus flavus. A study indicated that this cyclic dipeptide exhibited an inhibitory zone of 5.66 mm against fungal growth at a concentration of 135 mg/mL. This suggests potential applications as a bioprotectant in food preservation, reducing spoilage and mycotoxin production .

Table 2: Antifungal Efficacy of Cyclo(L-leucyl-L-leucyl)

| Fungal Strain | Inhibitory Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Aspergillus flavus | 5.66 | 135 |

Case Studies and Research Findings

- Bacillus amyloliquefaciens Study : A study highlighted the use of cyclo(L-leucyl-L-leucyl) from Bacillus amyloliquefaciens as an effective agent against MRSA biofilms. Confocal microscopy confirmed the significant reduction in biofilm formation and virulence gene expression, indicating its potential as an alternative to conventional antibiotics .

- Food Preservation Applications : Research involving Lactobacillus coryniformis BCH-4 demonstrated that cyclo(L-leucyl-L-leucyl) could be utilized as a bioprotectant in food products like grapes and nuts, effectively inhibiting fungal spoilage without the adverse effects associated with chemical preservatives .

- In Vivo Efficacy : In vivo assays using Caenorhabditis elegans showed that cyclo(L-leucyl-L-leucyl) was non-toxic and maintained anti-infective properties, further supporting its potential therapeutic applications in managing infections caused by resistant bacterial strains .

属性

IUPAC Name |

(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXUMDVQIOAPR-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241782 | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-45-4 | |

| Record name | Cyclo(leucylleucine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloleucylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloleucylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of Cyclo(L-leucyl-L-leucyl)?

A: Cyclo(L-leucyl-L-leucyl) serves as a crucial intermediate in the biosynthesis of pulcherriminic acid. [, ] This pathway has been identified in microorganisms like Candida pulcherrima and Bacillus subtilis. [, ] Research suggests that these organisms utilize two molecules of L-leucine to form one molecule of Cyclo(L-leucyl-L-leucyl), which is then further oxidized to pulcherriminic acid. [, ]

Q2: How is Cyclo(L-leucyl-L-leucyl) converted to pulcherriminic acid?

A: Studies indicate that the conversion of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid is a multi-step oxidative process requiring molecular oxygen. [] In Bacillus subtilis, a cytochrome P450 enzyme, CypX (CYP134A1), has been identified as the catalyst for this transformation. [] CypX exhibits a specific binding affinity for Cyclo(L-leucyl-L-leucyl) and catalyzes its oxidation into intermediate products that ultimately lead to pulcherriminic acid formation. []

Q3: Are there any genetic factors regulating the biosynthesis of Cyclo(L-leucyl-L-leucyl) and pulcherriminic acid?

A: Research on Bacillus subtilis has identified a MarR-like protein, PchR (YvmB), that plays a regulatory role in the expression of genes involved in pulcherriminic acid biosynthesis. [] While the precise mechanisms are still being investigated, this finding suggests a complex genetic regulation of the pathway involving Cyclo(L-leucyl-L-leucyl) as an intermediate.

Q4: What is the significance of pulcherriminic acid production in microorganisms?

A: While further research is needed to fully elucidate its function, pulcherriminic acid is believed to be a precursor to pulcherrimin, an extracellular iron chelate. [] This suggests a potential role in iron acquisition and homeostasis for the microorganisms that produce it.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。